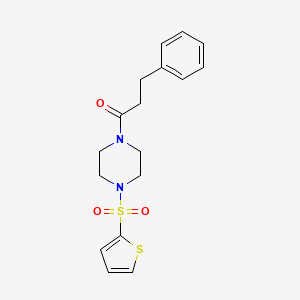
1-(3-phenylpropanoyl)-4-(2-thienylsulfonyl)piperazine
Übersicht
Beschreibung
1-(3-phenylpropanoyl)-4-(2-thienylsulfonyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as TPP or TTPP and has been shown to possess a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
TPP has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain and as a potential anti-inflammatory agent. TPP has also been studied for its potential use in the treatment of cancer, as it has been shown to possess cytotoxic properties against certain cancer cell lines.
Wirkmechanismus
The exact mechanism of action of TPP is not fully understood. However, it is believed to act on several neurotransmitter systems, including the GABAergic and serotonergic systems. Additionally, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
TPP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. Additionally, it has been shown to decrease the levels of certain inflammatory cytokines, including TNF-alpha and IL-1beta. TPP has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TPP for lab experiments is its relatively simple synthesis method. Additionally, it has been shown to possess a wide range of potential therapeutic applications, which makes it a promising compound for further research. However, one of the limitations of TPP is its relatively low solubility in aqueous solutions, which may limit its potential use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on TPP. One area of research could focus on further elucidating its mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further studies could investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could focus on developing more effective formulations of TPP, which could improve its solubility and bioavailability.
In conclusion, TPP is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biochemical and physiological effects and has been investigated for its potential use in the treatment of several neurological disorders and cancer. While there are limitations to its use in lab experiments, its potential therapeutic applications make it a promising compound for further research.
Eigenschaften
IUPAC Name |
3-phenyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-16(9-8-15-5-2-1-3-6-15)18-10-12-19(13-11-18)24(21,22)17-7-4-14-23-17/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQKIHDYKUASQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4183665.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4183673.png)
![2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4183686.png)
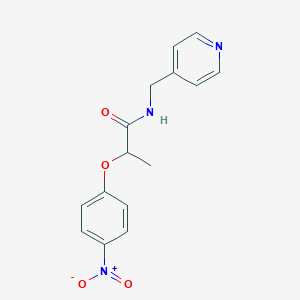
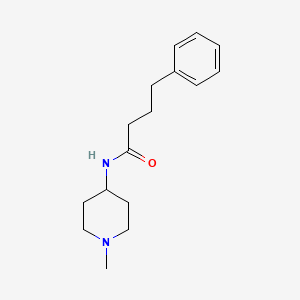
![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183699.png)
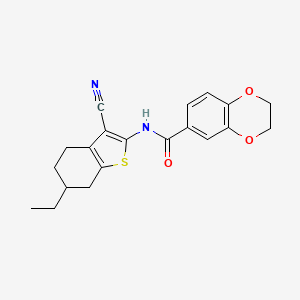
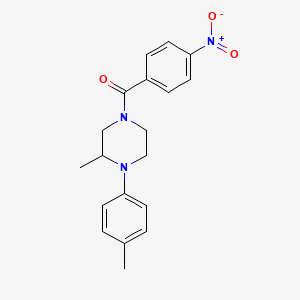
![2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4183729.png)
![3-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4183735.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4183743.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4183756.png)
![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide](/img/structure/B4183764.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B4183766.png)